ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrazole core fused with a cyclopenta[b]thiophene ring system. The pyrazole moiety is substituted with a 4-methylphenyl group at position 1 and a keto group at position 5, while the thiophene ring is esterified with an ethyl carboxylate group.
Properties
Molecular Formula |
C22H23N3O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-22(27)19-16-6-5-7-18(16)29-20(19)23-12-17-14(3)24-25(21(17)26)15-10-8-13(2)9-11-15/h8-12,24H,4-7H2,1-3H3/b23-12+ |
InChI Key |
ZHKRGGBFOVPFCC-FSJBWODESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde with ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate under specific reaction conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide .
Chemical Reactions Analysis
ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of cyclopenta[b]thiophenes exhibit promising anticancer properties. The unique structure of ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been linked to the inhibition of specific cancer cell lines. For instance, the incorporation of pyrazole moieties has shown to enhance cytotoxicity against breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's thiophene core has been associated with antimicrobial activity. Research indicates that compounds with similar structures demonstrate significant antibacterial and antifungal effects. This compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound could serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties observed in related compounds indicate that this compound might be explored for therapeutic applications in treating inflammatory diseases .
Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide. Compounds with thiophene and pyrazole functionalities have been reported to exhibit insecticidal and herbicidal activities. Thus, this compound may be investigated for its efficacy against agricultural pests and weeds .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound could be evaluated for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can be pivotal in enhancing the performance of these devices .
Mechanism of Action
The mechanism of action of ETHYL 2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*The molecular formula of the target compound can be inferred as C₂₄H₂₃N₃O₃S based on structural similarity to , but this requires experimental confirmation.
Key Differences and Implications:
The pyran-based analog lacks sulfur, reducing aromatic thiophene-specific interactions.
Substituent Effects: 4-Methylphenyl vs. Phenyl: The methyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to the phenyl analog (logP ~2.0), favoring membrane permeability in biological systems. Cyano vs. Carboxylate: The cyano group in introduces strong electron-withdrawing effects, whereas the ethyl carboxylate in the target compound balances electron withdrawal with steric hindrance.
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving cyclocondensation (e.g., using triethylamine in 1,4-dioxane ) to assemble the pyrazole-thiophene hybrid.
- In contrast, may be synthesized via simpler nucleophilic substitution due to its less complex ring system.
Research Findings:
Biological Activity
Ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopentathiophene core and a pyrazole moiety. The presence of these heterocycles is crucial for its biological activity. The specific arrangement of functional groups contributes to its pharmacological profile, influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the findings from recent research:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 9 | Induces apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 6.72 | Cell cycle arrest and morphological changes |
| MDA-MB-231 (Breast Cancer) | 4.87 | Inhibition of migration and invasion |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways, as evidenced by increased caspase activity in treated cells .
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in the G1 phase, preventing cancer cells from dividing .
- Inhibition of Invasion : The compound disrupts cellular adhesion and migration processes, which are critical for metastasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the pyrazole and cyclopentathiophene rings significantly impact biological activity:
- Methyl Substituents : The presence of methyl groups on the phenyl ring enhances cytotoxicity by increasing electron density, which improves interaction with target proteins .
- Heterocyclic Core : The cyclopentathiophene structure is essential for maintaining the compound's bioactivity, as modifications to this core often lead to loss of function .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Xenograft Models : In xenograft models using A549 cells, treatment with the compound resulted in significant tumor reduction compared to controls.
- Combination Therapies : Preliminary studies suggest that combining this compound with standard chemotherapeutics may enhance overall efficacy and reduce resistance in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
